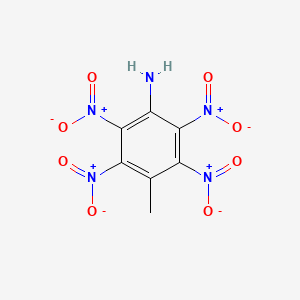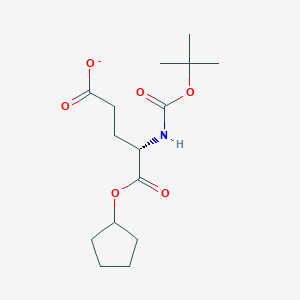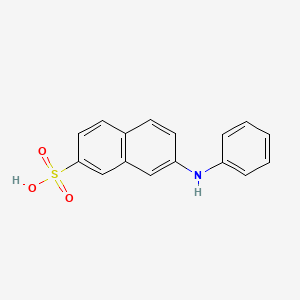
(2,6-Dimethylcyclohex-1-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylcyclohex-1-en-1-yl)methanol is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexene, featuring two methyl groups at positions 2 and 6, and a hydroxymethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylcyclohex-1-en-1-yl)methanol typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, cyclohexene, undergoes methylation to introduce methyl groups at the 2 and 6 positions.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the 1 position.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common catalysts include transition metal complexes that facilitate the methylation and hydroxymethylation reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylcyclohex-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexane derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2,6-Dimethylcyclohex-1-en-1-yl)aldehyde or (2,6-Dimethylcyclohex-1-en-1-yl)carboxylic acid.
Reduction: Formation of (2,6-Dimethylcyclohexyl)methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
(2,6-Dimethylcyclohex-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylcyclohex-1-en-1-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (2,4-Dimethylcyclohex-1-en-1-yl)methanol
- (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol
- (2,4,6-Trimethylcyclohex-1-en-1-yl)methanol
Comparison:
- Structural Differences: The position and number of methyl groups vary among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence of additional methyl groups can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific properties and interactions with other molecules.
Properties
CAS No. |
85428-12-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2,6-dimethylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-8(2)9(7)6-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
KFWKFOKTQVUFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)

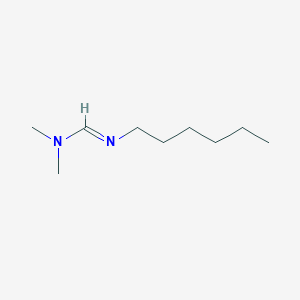
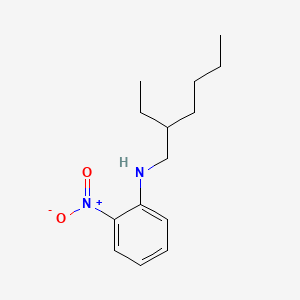

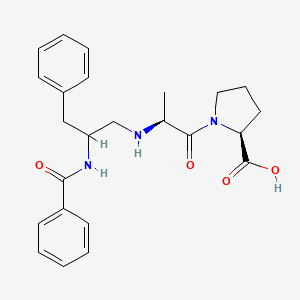
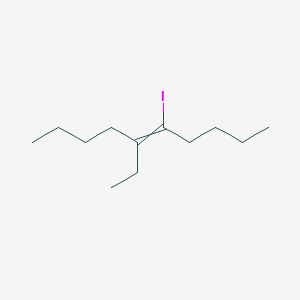
![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
